molecular formula C17H22Cl2N2O4S B4056390 1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

Cat. No.: B4056390
M. Wt: 421.3 g/mol
InChI Key: NIZSAJYORFTASC-UHFFFAOYSA-N
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Description

The compound “1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide” has a molecular formula of C17H22Cl2N2O4S. It has an average mass of 421.339 Da and a monoisotopic mass of 420.067719 Da .

Scientific Research Applications

Synthesis and Biological Activity

A series of O-substituted derivatives of sulfonyl piperidine were synthesized and evaluated for their biological activities, including lipoxygenase and cholinesterase inhibition, showcasing the therapeutic potential of sulfonyl piperidine derivatives in drug discovery efforts (Khalid et al., 2013). Additionally, new heterocyclic piperidinyl-oxadiazole derivatives were synthesized as potential drug candidates for Alzheimer’s disease, highlighting the importance of such compounds in addressing neurodegenerative disorders (Rehman et al., 2018).

Antimicrobial Applications

Derivatives of sulfonyl piperidine exhibited significant antimicrobial activities, as demonstrated by the synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens affecting tomato plants, suggesting their potential use in agricultural applications to combat plant diseases (Vinaya et al., 2009).

Chemical Structure Analysis

The synthesis and crystal structure analysis of related compounds, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, provide valuable information on the conformational preferences and molecular interactions of sulfonyl-piperidine derivatives, which are critical for designing compounds with desired biological activities (Girish et al., 2008).

Antioxidant and Enzyme Inhibition

Studies on sulfonyl hydrazones and piperidine derivatives have uncovered their antioxidant capacity and enzyme inhibition activity, offering insights into their potential therapeutic applications (Karaman et al., 2016).

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O4S/c18-13-3-4-15(19)16(10-13)26(23,24)21-7-5-12(6-8-21)17(22)20-11-14-2-1-9-25-14/h3-4,10,12,14H,1-2,5-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZSAJYORFTASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
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1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
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1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
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1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Reactant of Route 5
1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Reactant of Route 6
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1-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

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